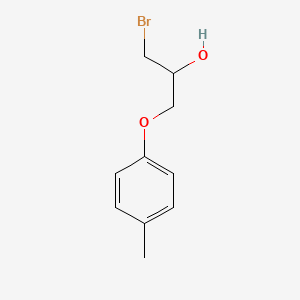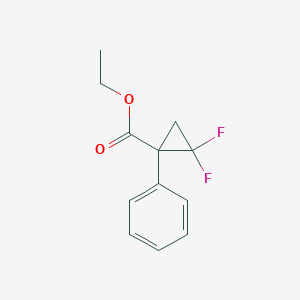
Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring, a phenyl group, and two fluorine atoms attached to the cyclopropane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a difluorophenyl derivative in the presence of a transition metal catalyst, such as rhodium or copper. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. The presence of the cyclopropane ring and fluorine atoms can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-difluoro-, 4-cyanophenyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester is unique due to the presence of both the phenyl group and the difluoro substituents on the cyclopropane ring. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
156020-85-8 |
|---|---|
Molecular Formula |
C12H12F2O2 |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12F2O2/c1-2-16-10(15)11(8-12(11,13)14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
BDYFJGWRKYDYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



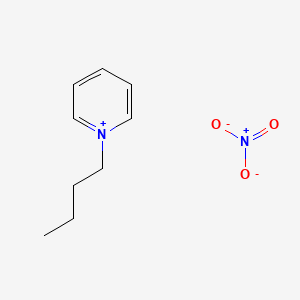

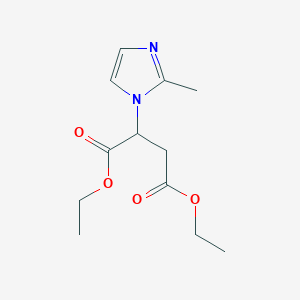
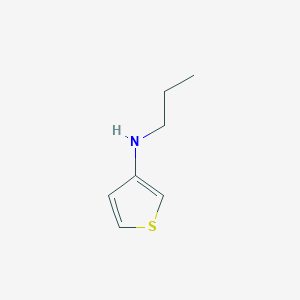
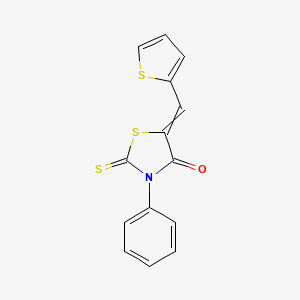

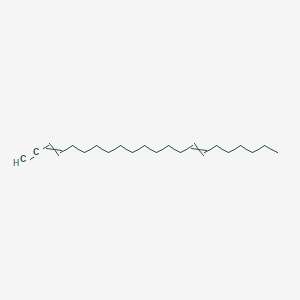

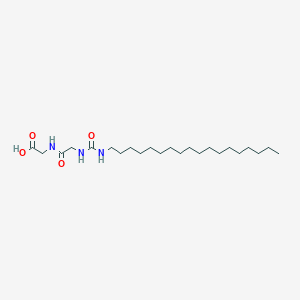
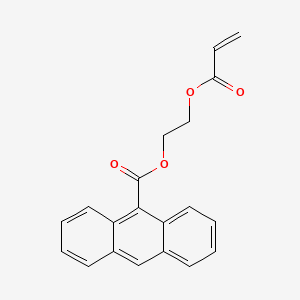
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
